molecular formula C19H20F3N3O3S B11579728 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide

Cat. No.: B11579728
M. Wt: 427.4 g/mol
InChI Key: XLFVDXLHXYYZNL-UHFFFAOYSA-N
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Description

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Pyrimidine Ring: This can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Formation of the Sulfanyl Linkage:

    Attachment of the N-tert-butylpropanamide Group: This final step involves the amidation reaction using tert-butylamine and appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of less oxidized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or pyrimidine rings.

Scientific Research Applications

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide involves its interaction with specific molecular targets. The benzodioxole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfanyl group can participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but lacks the pyrimidine and trifluoromethyl groups.

    4-benzo(1,3)dioxol-5-yl-butan-2-one: Similar in having the benzodioxole ring but differs in the rest of the structure.

Uniqueness

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide is unique due to the combination of its structural features, including the benzodioxole ring, trifluoromethyl group, and pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-tert-butylpropanamide

InChI

InChI=1S/C19H20F3N3O3S/c1-18(2,3)25-16(26)6-7-29-17-23-12(9-15(24-17)19(20,21)22)11-4-5-13-14(8-11)28-10-27-13/h4-5,8-9H,6-7,10H2,1-3H3,(H,25,26)

InChI Key

XLFVDXLHXYYZNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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